5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate
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Description
5,7-Dichloro-8-quinolinyl 4-fluorobenzenesulfonate is a chemical compound with the molecular formula C15H8Cl2FNO3S and a molecular weight of 372.2 . It is also known by its synonyms 5,7-dichloroquinolin-8-yl 4-fluorobenzenesulfonate and this compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring system substituted with two chlorine atoms and a fluorobenzenesulfonate group . The exact 3D structure and other details are not available from the search results.Scientific Research Applications
Optical and Electronic Applications
Highly efficient nonlinear optical ionic quinolinium crystals have been studied for their unique electron-withdrawing and donating effects, critical for optimizing the nonlinear optical response and enhancing THz generation capabilities. Notably, quinolinium derivatives with specific substituents like chloro and bromo exhibit perfect molecular ordering, crucial for optimizing the diagonal second-order nonlinear optical response. Such materials have shown promise for advanced optical applications, including THz wave generation, due to their superior optical-to-THz conversion characteristics compared to traditional materials like ZnTe crystals (Lee et al., 2018).
Drug Discovery and Pharmacological Studies
Quinoline derivatives have been explored for their potential in treating neuropsychiatric and neurological disorders. A notable study led to the discovery of a tetracyclic quinoxaline derivative with potent binding affinities to serotonin and dopamine receptors, showing promise as a multifunctional drug candidate with antipsychotic efficacy (Li et al., 2014).
Chemical Synthesis and Molecular Design
Research in chemical synthesis has led to innovative methods for halogenation of quinoline derivatives, achieving regioselective halogenation via C-H activation. These methods offer a straightforward, mild, and highly selective protocol for introducing halogen substituents into quinoline structures, expanding the toolkit for synthetic chemistry and facilitating the design of new molecules for various applications (Ding et al., 2016).
Fluorescent Probes and Bioimaging
Quinoline-based fluorescent probes have been synthesized for more sensitive and efficient cell membrane permeability, offering potential applications in bioimaging and molecular diagnostics. These compounds form complexes with metal ions like Zn2+, leading to significant fluorescence enhancements. Such advancements in fluorescent probe technology are crucial for the development of new diagnostic tools and for enhancing our understanding of cellular processes (Ohshima et al., 2010).
Anticancer Research
Quinoline derivatives have been evaluated for their cytotoxic activities against various cancer cell lines. Studies have shown that specific quinoline sulfonamide derivatives exhibit significant in vitro cytotoxic activities, highlighting the potential of quinoline-based compounds in developing new anticancer agents (Reddy et al., 2013).
Properties
IUPAC Name |
(5,7-dichloroquinolin-8-yl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FNO3S/c16-12-8-13(17)15(14-11(12)2-1-7-19-14)22-23(20,21)10-5-3-9(18)4-6-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEHNHURHDFFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Cl)Cl)OS(=O)(=O)C3=CC=C(C=C3)F)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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